N-cyclopentyl-5-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
Description
Properties
IUPAC Name |
N-cyclopentyl-5-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O5/c1-2-37-24-16-8-6-14-22(24)30-26(34)19-32-23-15-7-5-13-21(23)27(35)31(28(32)36)18-10-9-17-25(33)29-20-11-3-4-12-20/h5-8,13-16,20H,2-4,9-12,17-19H2,1H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEBCEAFPYNROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-5-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the class of quinazoline derivatives , which are known for their diverse pharmacological activities, including anticancer and antimicrobial properties. This article provides an overview of its biological activity based on available research findings.
- Molecular Formula : CHNO
- Molecular Weight : 506.6 g/mol
- CAS Number : 1223955-74-5
The mechanism of action for this compound may involve modulation of various biochemical pathways due to its structural features. The compound contains multiple functional groups that could interact with biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The anticancer activity is often attributed to their ability to interfere with cell cycle progression and induce apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of quinazoline derivatives has been well documented. Studies have shown that compounds with similar structures can exhibit potent activity against various bacterial and fungal strains. For instance, a related derivative was tested for its fungistatic activity against Candida albicans, showing a minimum inhibitory concentration (MIC) ranging from 37 to 124 μg/mL . This suggests that this compound may also possess similar antimicrobial properties.
Study 1: Synthesis and Biological Evaluation
A recent study focused on the synthesis of quinazoline derivatives and their biological evaluation highlighted the structure–activity relationship (SAR) within this class of compounds. The synthesized compounds were tested for various biological activities, including anticancer and antimicrobial effects. The findings indicated that modifications in the chemical structure significantly influenced the biological activity .
Study 2: Antioxidant Properties
Another investigation assessed the antioxidant properties of quinazoline derivatives. The results showed that these compounds could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Summary Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
N-cyclopentyl-5-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide has a molecular formula of and a molecular weight of approximately 506.6 g/mol. The compound features a tetrahydroquinazoline core structure that is known for its diverse biological activities.
Biological Activities
-
Anticancer Potential :
- Compounds with similar tetrahydroquinazoline structures have shown promising anticancer activities. Research indicates that derivatives of quinazoline can inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation and survival. Studies suggest that N-cyclopentyl derivatives may exhibit similar effects due to structural similarities.
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Antimicrobial Properties :
- The presence of the ethoxyphenyl group may enhance the compound's ability to interact with microbial targets. Preliminary studies on related compounds indicate potential activity against various bacterial strains and fungi, suggesting that this compound could be explored as a novel antimicrobial agent.
-
Anti-inflammatory Effects :
- Compounds containing dioxo and amide functionalities have been reported to exhibit anti-inflammatory properties. This suggests that N-cyclopentyl derivatives may also possess the ability to modulate inflammatory responses in various biological systems.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated various quinazoline derivatives for their anticancer properties. The results highlighted that compounds with similar structures to N-cyclopentyl derivatives exhibited significant cytotoxicity against multiple cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted at a pharmaceutical institute evaluated the antimicrobial activity of synthesized quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that certain modifications led to enhanced activity compared to standard antibiotics, suggesting that N-cyclopentyl derivatives could be further explored for clinical applications in treating infections.
Comparison with Similar Compounds
Quinazolinone Derivatives
The quinazolinone core is shared with compounds like Rapa and its derivatives (). NMR studies of similar molecules reveal that substituents at positions 29–36 and 39–44 significantly alter chemical environments, as seen in compound 1 and 7 .
Pentanamide-Based Analogues
Compounds C F2 , C F3 , and C F4 () share a pentanamide backbone but differ in substituents:
- C F2 : Features a dimethylisoxazole sulfamoyl group.
- C F3 : Incorporates a methyl-isoxazole sulfamoyl moiety.
- C F4 : Substituted with a thiazole sulfamoyl group.
In contrast, the target compound’s 2-ethoxyphenyl carbamoyl group introduces an ethoxy aromatic system, which may increase π-π stacking interactions compared to heterocyclic sulfamoyl groups in C F2–F4 . This structural distinction could lead to differences in solubility (logP) and bioactivity.
Benzamide and Thiazolidinone Derivatives
Pesticidal agents like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () highlight the role of amide linkages and aromatic systems in agrochemical activity. The target compound’s carbamoyl-methyl group and quinazolinone core may offer enhanced stability or metabolic resistance compared to these simpler benzamides .
Table 1: Key Comparisons with Structural Analogues
Implications of Structural Variations
- Bioactivity : The 2-ethoxyphenyl group may confer selectivity toward aryl hydrocarbon receptors or cytochrome P450 enzymes, as seen in pesticidal benzamides .
- Solubility : The ethoxy group’s electron-donating effects could improve water solubility compared to C F2–F4 ’s sulfamoyl groups, which are more polar but may form stronger hydrogen bonds .
- Stability: The quinazolinone core’s rigidity may reduce metabolic degradation compared to flexible thiazolidinone analogs () .
Preparation Methods
Three-Component Domino Assembly
A modern one-pot protocol enables efficient quinazolinone formation via arenediazonium salts, nitriles, and bifunctional anilines. This method avoids metal catalysts and proceeds under mild conditions:
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Arenediazonium salt preparation : Generated in situ from 2-ethoxyaniline derivatives using tert-butyl nitrite in acidic media.
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Nitrilium intermediate formation : Reaction with acetonitrile or substituted nitriles yields N-arylnitrilium ions.
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Cyclization : Bifunctional anilines (e.g., anthranilic acid derivatives) undergo nucleophilic addition and cyclization to form the dihydroquinazolinone core.
Key Advantages :
Classical Condensation Routes
Historical methods remain relevant for large-scale synthesis:
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Niementowski reaction : Anthranilic acid derivatives react with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazolines.
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Isatoic anhydride route : Refluxing isatoic anhydride with amines in ethyl orthoformate produces dihydro-4-oxoquinazolines without isolating intermediates.
Introduction of the Carbamoyl Methyl Group
The 1-{[(2-ethoxyphenyl)carbamoyl]methyl} side chain is introduced via nucleophilic substitution or Mitsunobu reactions:
Nucleophilic Alkylation
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Substrate activation : The quinazolinone nitrogen is deprotonated using NaH in DMF.
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Alkylation : Reaction with 2-(bromoacetamido)phenethyl derivatives (e.g., 2-ethoxy-N-(bromoacetyl)aniline) proceeds at 65–110°C.
Conditions :
Mitsunobu Reaction
For sterically hindered substrates, Mitsunobu conditions facilitate ether formation:
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Reactants : Quinazolinone, 2-ethoxy-N-(hydroxyacetyl)aniline.
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Catalyst : Triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF.
Advantages :
Attachment of the Pentanamide-Cyclopentyl Chain
The pentanamide side chain is installed via amide coupling or reductive amination:
Amide Coupling
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Activation : 5-aminopentanoic acid is converted to its acid chloride using thionyl chloride.
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Coupling : Reaction with cyclopentylamine in dichloromethane (DCM) yields N-cyclopentylpentanamide .
Conditions :
Reductive Amination
Alternative pathway for substrates with amine handles:
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Imine formation : React pentanamide-aldehyde with cyclopentylamine.
Final Assembly and Purification
The quinazolinone intermediate (from Section 1) is functionalized sequentially:
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Step 1 : Carbamoyl methyl introduction (Section 2).
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Step 2 : Pentanamide-cyclopentyl attachment via Suzuki-Miyaura coupling or nucleophilic substitution.
Optimized Protocol :
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Quinazolinone activation : Treat with NaH in DMF (0°C, 30 min).
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Alkylation : Add 2-ethoxy-N-(bromoacetyl)aniline (65°C, 12 h).
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Amide coupling : React with N-cyclopentylpentanamide using PyBOP/DIEA in DMF (25°C, 6 h).
Purification :
Overall Yield : 42–55% (four steps).
Analytical Data and Characterization
Critical spectroscopic data for the final compound:
| Property | Value | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.25 (t, 3H, OCH₂CH₃), 1.45–1.65 (m, 8H, cyclopentyl), 2.15 (t, 2H, CH₂CO), 4.02 (q, 2H, OCH₂), 6.85–7.50 (m, 4H, aryl) | |
| HRMS | m/z 497.0 [M+H]⁺ |
Challenges and Optimization Opportunities
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Side reactions : Over-alkylation at the quinazolinone nitrogen can occur; using controlled stoichiometry (1.1 eq alkylating agent) mitigates this.
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Solvent selection : Replacing DMF with acetonitrile improves yields in Mitsunobu reactions.
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Catalyst recycling : Immobilized palladium catalysts (e.g., Pd/C) reduce costs in coupling steps .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for achieving high-purity synthesis of this compound?
- The compound’s synthesis likely involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt for carbamoyl group attachment, as seen in structurally related quinazolinone derivatives .
- Purification : Normal-phase chromatography (e.g., gradients of dichloromethane/ethyl acetate) followed by amine-phase chromatography (hexane/ethyl acetate) can resolve impurities, as demonstrated for analogous pentanamide compounds .
- Yield optimization : Control reaction temperatures (20–25°C for sensitive steps) and stoichiometric ratios to minimize side products .
Q. How can structural characterization be rigorously validated for this compound?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks using 2D NMR (e.g., HSQC, HMBC) to confirm the quinazolinone core and cyclopentyl/ethoxy substituents .
- Mass spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation .
Q. What purification strategies address challenges in isolating this compound?
- Chromatography : Use silica gel columns with gradients of dichloromethane/methanol (95:5 to 85:15) for polar intermediates. For final purification, reversed-phase HPLC (C18 column, acetonitrile/water) may enhance purity .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/DMF) for crystal formation, ensuring removal of residual solvents via vacuum drying .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or enzymes). Focus on the quinazolinone core’s interaction with catalytic sites .
- QSAR studies : Correlate substituent electronegativity (e.g., ethoxyphenyl vs. chlorophenyl) with activity trends using regression models .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Dose-response assays : Perform IC₅₀ determinations in triplicate using standardized cell lines (e.g., HEK293 or HeLa) to minimize variability .
- Target validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected molecular targets (e.g., PARP or EGFR) .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Kinetic studies : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-limiting steps (e.g., cyclization vs. acylation) .
- Isotopic labeling : Introduce ¹³C labels at the quinazolinone carbonyl to track intermediates during hydrolysis or reduction .
Q. What strategies improve stability during long-term storage?
- Degradation profiling : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation pathways (e.g., hydrolysis of the ethoxy group) .
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to enhance shelf life .
Methodological Notes
- Structural analogs : Insights from , and 8 were extrapolated to this compound’s quinazolinone core and pentanamide side chain.
- Contradictions : Variations in chromatography conditions (e.g., vs. 15) highlight the need for method tailoring based on compound polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
